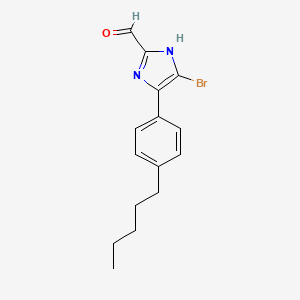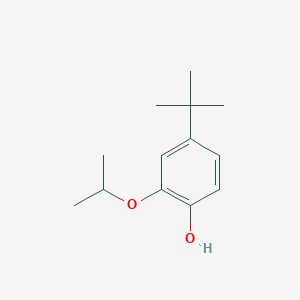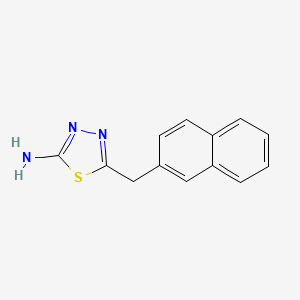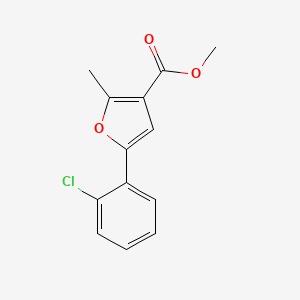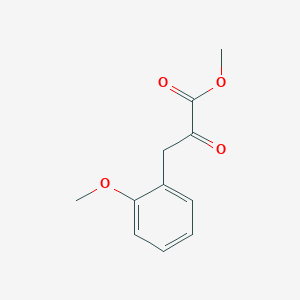
(1R,2R)-1-Amino-4-fluoroindane-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Amino-4-fluoroindane-2-ol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both an amino group and a fluorine atom on the indane ring makes it an interesting subject for chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-4-fluoroindane-2-ol typically involves several steps, starting from commercially available precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-Amino-4-fluoroindane-2-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imines, while reduction can yield various amino alcohol derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-1-Amino-4-fluoroindane-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique stereochemistry makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-Amino-4-fluoroindane-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluoro groups allows the compound to form strong hydrogen bonds and electrostatic interactions with its targets, leading to significant biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1-Amino-2-indanol: Similar in structure but lacks the fluoro group.
(1R,2R)-1-Amino-4-chloroindane-2-ol: Similar but with a chloro group instead of a fluoro group.
(1R,2R)-1-Amino-4-bromoindane-2-ol: Similar but with a bromo group.
Uniqueness
The presence of the fluoro group in (1R,2R)-1-Amino-4-fluoroindane-2-ol imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs. These properties can enhance its effectiveness in various applications, particularly in medicinal chemistry where fluorine substitution is often used to improve drug properties .
Propiedades
Fórmula molecular |
C9H10FNO |
|---|---|
Peso molecular |
167.18 g/mol |
Nombre IUPAC |
1-amino-4-fluoro-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H10FNO/c10-7-3-1-2-5-6(7)4-8(12)9(5)11/h1-3,8-9,12H,4,11H2 |
Clave InChI |
SKFVCKXKAATWFY-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C2=C1C(=CC=C2)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


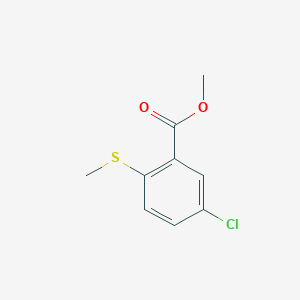
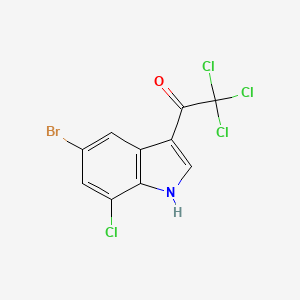
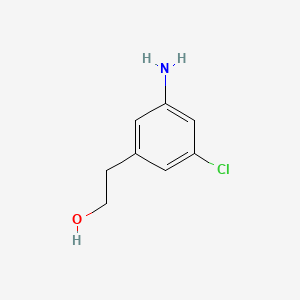
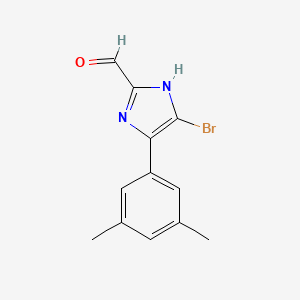
![6-Boc-decahydro-1H-pyrido[4,3-c]azepine](/img/structure/B13690997.png)
